4-((Dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride
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Overview
Description
4-((Dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a phenyl group and a benzofuranol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzofuranol Core: The benzofuranol core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the benzofuranol core in the presence of a Lewis acid catalyst.
Attachment of Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group attached to the benzofuranol core.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
4-((Dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
Dimethylamine: A simpler amine with similar basicity but lacking the benzofuranol and phenyl groups.
Uniqueness
4-((Dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride is unique due to its specific structural features, including the benzofuranol core and the combination of dimethylamino and phenyl groups. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications that similar compounds may not fulfill.
Properties
CAS No. |
63112-42-5 |
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Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
(5-hydroxy-2-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18(2)11-14-13-10-17(12-6-4-3-5-7-12)20-16(13)9-8-15(14)19;/h3-10,19H,11H2,1-2H3;1H |
InChI Key |
OYLVIVLNJKNDTN-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=C(C=CC2=C1C=C(O2)C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
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